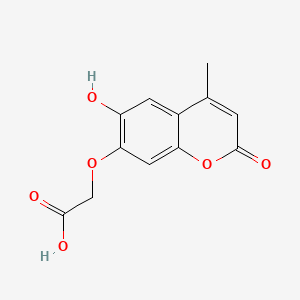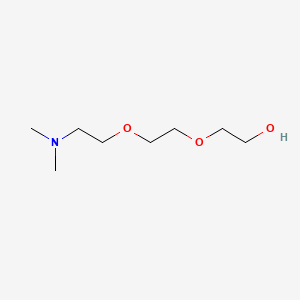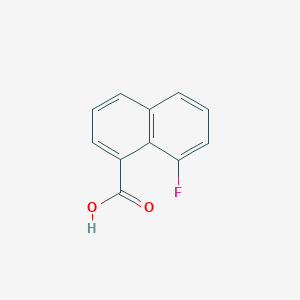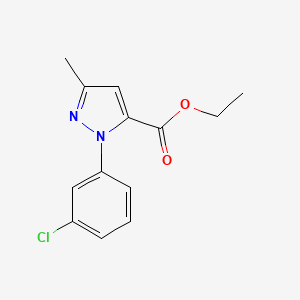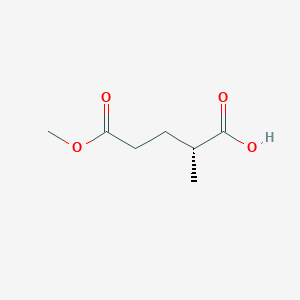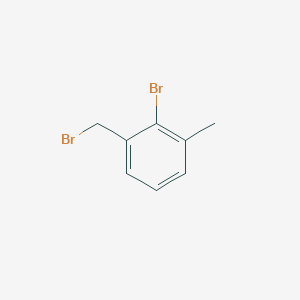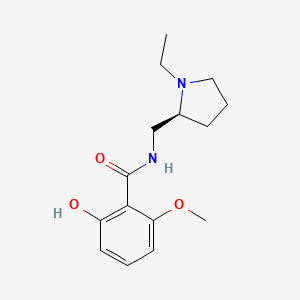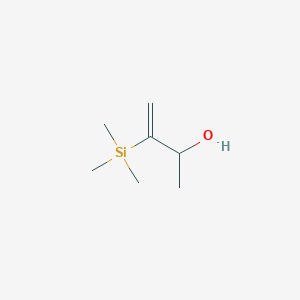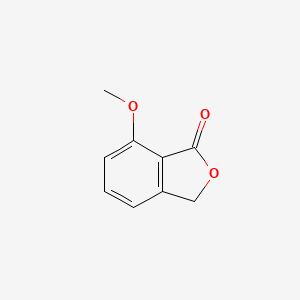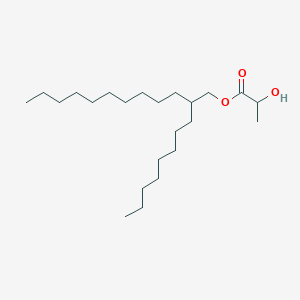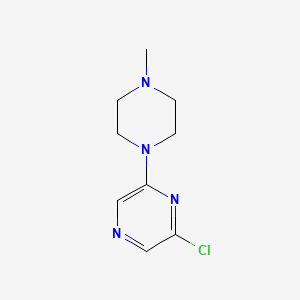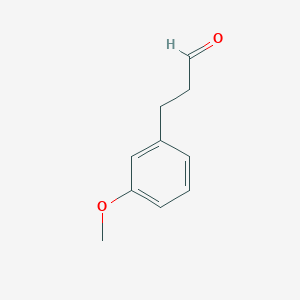
3-(3-甲氧基苯基)丙醛
描述
. It is characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 3-position and an aldehyde group (-CHO) at the end of a three-carbon chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
科学研究应用
3-(3-Methoxyphenyl)propionaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions: 3-(3-Methoxyphenyl)propionaldehyde can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 3-methoxybenzene (m-anisole) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Oxidation of Alcohols: Another method is the oxidation of 3-(3-methoxyphenyl)propanol using oxidizing agents like chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
化学反应分析
Types of Reactions: 3-(3-Methoxyphenyl)propionaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form 3-(3-methoxyphenyl)propionic acid.
Reduction: The aldehyde group can be reduced to form 3-(3-methoxyphenyl)propanol.
Substitution Reactions: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Chromic acid (H₂CrO₄), Pyridinium chlorochromate (PCC).
Reduction: Catalytic hydrogenation (H₂) with palladium on charcoal (Pd/C).
Substitution: Nitric acid (HNO₃) for nitration, Bromine (Br₂) for bromination.
Major Products Formed:
Oxidation: 3-(3-methoxyphenyl)propionic acid.
Reduction: 3-(3-methoxyphenyl)propanol.
Substitution: Nitro derivatives, Bromo derivatives.
作用机制
The mechanism by which 3-(3-Methoxyphenyl)propionaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand for certain receptors, binding to them and modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
相似化合物的比较
3-(4-Methoxyphenyl)propionaldehyde
3-(2-Methoxyphenyl)propionaldehyde
3-(3,4-Dimethoxyphenyl)propionaldehyde
3-(3,5-Dimethoxyphenyl)propionaldehyde
属性
IUPAC Name |
3-(3-methoxyphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6-8H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSGIRHXVDIZJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465359 | |
| Record name | 3-(3-METHOXYPHENYL)PROPIONALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40138-66-7 | |
| Record name | 3-(3-METHOXYPHENYL)PROPIONALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


